Home > Products > Screening Compounds P90387 > Dehydroilludin M
Dehydroilludin M - 28282-65-7

Dehydroilludin M

Catalog Number: EVT-1549998
CAS Number: 28282-65-7
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dehydroilludin M is primarily sourced from plant extracts, notably from species such as Illudins, which are known for their medicinal properties. The compound has been studied for its potential therapeutic applications, particularly in oncology, due to its cytotoxic effects on tumor cells. The classification of Dehydroilludin M as a sesquiterpene highlights its structural complexity and its role in various biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dehydroilludin M can be achieved through several methods, including:

  1. Natural Extraction: This involves isolating the compound from plant sources using solvents like ethanol or methanol. The process typically requires multiple extraction steps followed by purification techniques such as chromatography.
  2. Chemical Synthesis: Researchers have developed synthetic routes to produce Dehydroilludin M in the laboratory. One notable method involves the cyclization of farnesyl pyrophosphate, leading to the formation of sesquiterpene structures.
  3. Biotechnological Approaches: Advances in metabolic engineering allow for the production of Dehydroilludin M through genetically modified microorganisms that can synthesize terpenoid compounds.

These methods vary in complexity and yield, with natural extraction often being less efficient than synthetic methods.

Molecular Structure Analysis

Structure and Data

Dehydroilludin M has a complex molecular structure characterized by multiple rings and functional groups typical of sesquiterpenes. Its molecular formula is C15H22OC_{15}H_{22}O, and it possesses a unique stereochemistry that contributes to its biological activity. The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformational dynamics and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Dehydroilludin M participates in various chemical reactions that are significant for its biological activity:

  1. Alkylation Reactions: These reactions involve the transfer of alkyl groups to nucleophiles, which can modify the compound's reactivity and enhance its therapeutic potential.
  2. Oxidation-Reduction Reactions: The compound can undergo oxidation, affecting its pharmacological properties and stability.
  3. Hydrolysis: This reaction involves the breakdown of chemical bonds with water, leading to the formation of different derivatives that may exhibit altered biological activities.

These reactions are crucial for understanding how Dehydroilludin M interacts with cellular components and contributes to its cytotoxic effects.

Mechanism of Action

Process and Data

The mechanism of action of Dehydroilludin M primarily involves its interaction with cellular membranes and DNA. The compound exhibits cytotoxicity by inducing apoptosis in cancer cells through several pathways:

  1. Membrane Disruption: Dehydroilludin M can integrate into lipid bilayers, leading to increased membrane permeability and subsequent cell death.
  2. DNA Intercalation: The compound may intercalate between DNA base pairs, disrupting replication and transcription processes essential for cell survival.
  3. Reactive Oxygen Species Generation: By promoting oxidative stress within cells, Dehydroilludin M can trigger apoptotic pathways.

These mechanisms highlight the potential of Dehydroilludin M as a chemotherapeutic agent against various cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dehydroilludin M is typically a colorless to pale yellow liquid.
  • Solubility: It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.
  • Melting Point: The melting point is not well-defined due to its liquid state at room temperature.

Chemical Properties

  • Stability: Dehydroilludin M is sensitive to light and air; therefore, it should be stored in dark, airtight containers.
  • Reactivity: The compound exhibits reactivity towards electrophiles due to its unsaturated bonds, making it suitable for further chemical modifications.

Relevant data on these properties can aid in determining optimal conditions for storage, handling, and application in research settings.

Applications

Scientific Uses

Dehydroilludin M has garnered interest for its potential applications in various fields:

  1. Pharmaceutical Development: Due to its cytotoxic properties, it is being investigated as a lead compound for developing new anticancer drugs.
  2. Biological Research: The compound serves as a tool for studying apoptosis mechanisms and cellular responses to stress.
  3. Natural Product Chemistry: Researchers explore Dehydroilludin M's structural analogs for their pharmacological properties, contributing to the field of drug discovery.

The ongoing research into Dehydroilludin M underscores its significance as both a natural product and a candidate for therapeutic development.

Introduction to Dehydroilludin M

Chemical Classification and Natural Origins

Dehydroilludin M is classified as a sesquiterpenoid, specifically a modified furanilludin-type sesquiterpene. It is derived semisynthetically through oxidation of illudin M, a natural product originally isolated from the jack o'lantern mushroom (Omphalotus illudens, formerly Clitocybe illudens) [4] [5]. This bioluminescent fungus produces illudin M and illudin S as toxic secondary metabolites, which serve as the biosynthetic precursors to dehydroilludin M. The compound retains the characteristic tricyclic framework of illudins but features a critical oxidation at the C6 position, converting the hydroxyl group to a ketone functionality [5] [7]. This structural modification significantly alters its chemical reactivity profile compared to the parent compounds. The compound exhibits moderate lipophilicity (XLogP3: 1.3) and a polar surface area of 54.4 Ų, properties that influence its bioavailability and cellular uptake [8].

Historical Context in Anticancer Research

The investigation of dehydroilludin M emerged from efforts to mitigate the extreme systemic toxicity of natural illudins while retaining their anticancer properties. Early studies in the 1980s revealed that illudin S and M demonstrated potent cytotoxicity but lacked therapeutic windows sufficient for clinical application [4]. In the 1990s, researchers systematically modified the illudin scaffold, leading to the discovery that dehydroilludin M exhibited significantly improved selectivity toward carcinoma cells compared to its progenitors [7].

Preclinical studies demonstrated compelling activity profiles:

  • In vitro cytotoxicity: Dehydroilludin M showed IC₅₀ values approximately two orders of magnitude higher (∼296 nM) than illudin M (∼3 nM) in HL60 leukemia cells, indicating reduced nonspecific cytotoxicity [5].
  • In vivo efficacy: In the MV522 human lung carcinoma xenograft model, dehydroilludin M administration significantly inhibited tumor growth and extended lifespan beyond nine established anticancer drugs, matching the efficacy of mitomycin C [3] [7].
  • Multidrug resistance (MDR) circumvention: Unlike conventional chemotherapeutics, dehydroilludin M retained full activity against P-glycoprotein-expressing MDR cell lines, suggesting a mechanism independent of common efflux pathways [3].

These findings established dehydroilludin M as a critical proof-of-concept molecule in the illudin series, directly enabling the development of hydroxymethylacylfulvene (HMAF, irofulven), which advanced to clinical trials [5].

Table 1: Comparative Anticancer Activity of Dehydroilludin M in Preclinical Models

Model SystemActivity ProfileSignificance
HL60 leukemia cellsIC₅₀ ∼296 nM (vs. illudin M IC₅₀ ∼3 nM)100-fold reduced cytotoxicity vs. parent compound
MV522 lung carcinomaTumor growth inhibition exceeding 9 reference drugs; lifespan extension >150%Matched efficacy of mitomycin C with improved tolerability
Multidrug resistant linesFull retention of cytotoxicity in Pgp+/MRP+ cell linesDemonstrated non-Pgp substrate properties; bypassed common resistance mechanisms
In vivo therapeutic indexEfficacy at non-lethal doses (IP and IV administration)Established first viable dosing regimen in illudin series

Structural Differentiation from Parent Illudin Compounds

Dehydroilludin M is distinguished from natural illudins through specific structural modifications that profoundly influence its biochemical behavior:

Core Structural Features:

  • Spirocyclopropane moiety: Retained from illudin M/S, enabling ring-opening reactions with biological nucleophiles [4].
  • Oxidized C6 position: The hydroxyl group of illudin M is converted to a ketone (carbonyl) functionality, reducing compound electrophilicity [5] [7].
  • Conjugated enone system: The α,β-unsaturated ketone at C7-C8 allows Michael addition reactions, though with attenuated kinetics versus parent compounds [4].

Reactivity Differences:The C6 ketone in dehydroilludin M decreases electrophilicity at the adjacent β-carbon, substantially slowing thiol-addition reactions compared to illudin M. Kinetic studies demonstrated that dehydroilludin M reacts with biological thiols (e.g., glutathione) at rates approximately 100-fold slower than illudin M under physiological conditions [5]. This reduced reactivity correlates directly with diminished nonspecific alkylation and improved therapeutic indices observed in vivo.

Additionally, the absence of the allylic hydroxyl group prevents the acid-catalyzed activation mechanism characteristic of natural illudins. While illudin M undergoes cyclopropyl ring protonation followed by ring-opening to form highly electrophilic intermediates, dehydroilludin M remains stable under mild acidic conditions [5] [7]. This stability profile likely contributes to its more predictable pharmacokinetic behavior.

Table 2: Structural and Reactivity Comparison of Illudin M and Dehydroilludin M

PropertyIlludin MDehydroilludin MBiological Consequence
C6 functional groupHydroxyl (-OH)Ketone (=O)Reduced electrophilicity at adjacent β-carbon
Reactivity with thiolsRapid (k = ∼10⁴ M⁻¹s⁻¹)Slower (k = ∼10² M⁻¹s⁻¹)Decreased nonspecific alkylation; lower toxicity
Acid stabilityUnstable (forms reactive cations)StablePredictable pharmacokinetics; no acid activation
Cytotoxicity (HL60)IC₅₀ ∼3 nMIC₅₀ ∼296 nMImproved therapeutic window
Michael acceptor potencyStrongModerateTunable targeting of cellular nucleophiles

Properties

CAS Number

28282-65-7

Product Name

Dehydroilludin M

IUPAC Name

(5'R)-5'-hydroxy-2',2',5',7'-tetramethylspiro[cyclopropane-1,6'-indene]-1',4'-dione

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C15H18O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,18H,5-6H2,1-4H3/t14-/m0/s1

InChI Key

PFURRCFDDZMGLA-AWEZNQCLSA-N

SMILES

CC1=C2C(=CC(C2=O)(C)C)C(=O)C(C13CC3)(C)O

Synonyms

dehydroilludin M

Canonical SMILES

CC1=C2C(=CC(C2=O)(C)C)C(=O)C(C13CC3)(C)O

Isomeric SMILES

CC1=C2C(=CC(C2=O)(C)C)C(=O)[C@](C13CC3)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.